molecular formula C10H13N3O2S B1418118 N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)propane-1,3-diamine CAS No. 345972-22-7

N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)propane-1,3-diamine

Cat. No.: B1418118
CAS No.: 345972-22-7
M. Wt: 239.3 g/mol
InChI Key: CDBJYDJEWMGQMU-UHFFFAOYSA-N
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Scientific Research Applications

Downstream Processing of Biologically Produced Diols

  • The review by Xiu and Zeng (2008) focuses on downstream processing methods for the recovery and purification of biologically produced 1,3-propanediol and 2,3-butanediol, which are chemicals with wide applications. This research could be indirectly relevant for understanding the purification and application processes of similar compounds (Xiu & Zeng, 2008).

Mechanism of β-O-4 Bond Cleavage in Lignin

  • Yokoyama's work (2015) on the acidolysis mechanism of lignin model compounds might offer insights into the chemical reactivity and potential applications of benzisothiazol derivatives in breaking down complex organic polymers (Yokoyama, 2015).

Synthesis and Applications of 1,2-Oxazines and 1,2-Benzoxazines

  • The chapter by Sainsbury (1991) reviews the synthesis and applications of 1,2-oxazines and 1,2-benzoxazines, compounds that are structurally related to the mentioned chemical. This could provide a foundation for understanding the synthetic routes and potential applications of related heterocyclic compounds (Sainsbury, 1991).

Quinoxaline: Catalysts and Pharmaceuticals

  • The review by Pareek and Kishor (2015) discusses the antitumoral properties of quinoxaline compounds, highlighting their role as catalysts' ligands and their applications in pharmaceuticals. This could be relevant for understanding the biological activities and catalytic uses of benzisothiazol derivatives (Pareek & Kishor, 2015).

Glycerol Hydrogenolysis to 1,3-Propanediol

  • A review by da Silva Ruy et al. (2020) on the catalysis of glycerol hydrogenolysis to 1,3-propanediol emphasizes the importance of selecting appropriate catalysts for efficient chemical production processes. Insights from this paper could be useful for similar catalytic applications involving benzisothiazol derivatives (da Silva Ruy et al., 2020).

Mechanism of Action

The mechanism of action of “N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)propane-1,3-diamine” is not available in the current literature .

Future Directions

As “N-(1,1-Dioxido-1,2-benzisothiazol-3-YL)propane-1,3-diamine” is a chemical compound used for research, future directions would likely involve further studies to understand its properties, potential applications, and safety implications .

Preparation Methods

Properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c11-6-3-7-12-10-8-4-1-2-5-9(8)16(14,15)13-10/h1-2,4-5H,3,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBJYDJEWMGQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCN)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701188547
Record name N1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345972-22-7
Record name N1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345972-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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